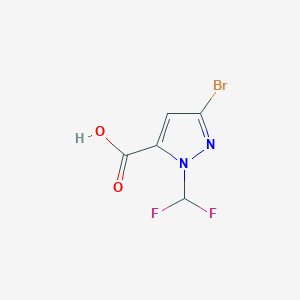

3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-bromo-2-(difluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF2N2O2/c6-3-1-2(4(11)12)10(9-3)5(7)8/h1,5H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCMLPAONNJVGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1Br)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Route and Conditions

-

Formation of Difluoro-β-Ketoester :

Ethyl 4,4-difluoroacetoacetate is synthesized via Claisen condensation of ethyl acetate with difluoroacetic acid derivatives under acidic conditions. -

Cyclocondensation with Methylhydrazine :

The β-ketoester reacts with methylhydrazine in ethanol at 60–80°C for 6–8 hours, forming the pyrazole ring. The reaction is regioselective, favoring the 1,3,5-trisubstituted product due to electronic and steric effects. -

Bromination :

The intermediate 1-(difluoromethyl)-1H-pyrazole-5-carboxylate undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C, achieving 80–85% yield.

Key Data :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclocondensation | Methylhydrazine, EtOH | 70°C | 7 hrs | 78% |

| Bromination | NBS, CH₂Cl₂ | 25°C | 12 hrs | 82% |

Advantages : High regiocontrol; compatible with scale-up.

Limitations : Requires purified β-ketoester intermediates to avoid side reactions.

Halogen Exchange via Grignard Reagents

This method leverages halogen-metal exchange reactions to introduce bromine at the pyrazole’s 3-position.

Procedure

-

Preparation of 1-(Difluoromethyl)-1H-Pyrazole-5-Carboxylate :

Ethyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate is synthesized via cyclization of difluoromethyl-substituted hydrazines with diketene. -

Grignard Bromination :

The pyrazole intermediate is treated with isopropyl magnesium chloride (iPrMgCl) in THF at −78°C, followed by quenching with carbon tetrabromide (CBr₄). This step achieves 70–75% yield.

Optimization Insight :

-

Lower temperatures (−78°C) minimize decomposition of the Grignard intermediate.

-

Use of LiCl as an additive enhances reaction efficiency by stabilizing the organometallic species.

Direct Bromination of Pyrazole Intermediates

Direct bromination using inorganic bromine salts offers a cost-effective industrial route.

Industrial-Scale Protocol

-

Substrate Preparation :

1-(Difluoromethyl)-1H-pyrazole-5-carboxylic acid ethyl ester is dissolved in toluene. -

Bromination with NaBr/H₂O₂ :

Sodium bromide (1.1 eq) and hydrogen peroxide (30% w/w) are added at 90°C for 4 hours, yielding 95.9% product.

Reaction Metrics :

| Parameter | Value |

|---|---|

| Temperature | 90°C |

| Time | 4 hrs |

| Purity (HPLC) | 98.5% |

Advantages : Avoids hazardous bromine gas; suitable for continuous production.

Environmental Impact : Generates minimal wastewater compared to POBr₃-based methods.

Diazotization and Difluoromethyl Coupling

A patent-pending method combines diazotization and transition metal-catalyzed coupling to introduce the difluoromethyl group post-bromination.

Stepwise Process

-

Diazonium Salt Formation :

3-Amino-5-bromo-1H-pyrazole-5-carboxylic acid is treated with NaNO₂ and HCl at −5°C to generate the diazonium salt. -

Coupling with Potassium Difluoromethyl Trifluoroborate :

The diazonium salt reacts with K[CF₂H]BF₃ in acetonitrile at 35–50°C using Cu₂O as a catalyst, yielding 88% product.

Critical Factors :

-

pH control (<1) during diazotization prevents premature decomposition.

-

Cuprous oxide (0.05 eq) enhances coupling efficiency by facilitating single-electron transfer.

Hydrolysis of Ester Precursors

The final step in most syntheses involves saponification of the ethyl ester to the carboxylic acid.

Standard Hydrolysis Conditions

-

Reagents : NaOH (2.0 eq), H₂O/EtOH (1:1 v/v).

-

Conditions : Reflux at 80°C for 3 hours.

Purification : Acidification to pH 2–3 precipitates the product, which is filtered and recrystallized from ethanol/water.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Scalability | Cost |

|---|---|---|---|---|

| Cyclocondensation | β-Ketoester formation, bromination | 78–82 | Moderate | High |

| Grignard Bromination | Halogen exchange | 70–75 | Low | Very High |

| Direct Bromination | NaBr/H₂O₂ | 95.9 | High | Low |

| Diazotization-Coupling | Diazonium salt, Cu₂O catalysis | 88 | Moderate | Moderate |

Industrial Preference : Direct bromination and diazotization-coupling are favored for large-scale production due to cost-effectiveness and high yields .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The bromine atom at position 3 undergoes nucleophilic substitution under mild conditions due to electron-withdrawing effects from the difluoromethyl and carboxylic acid groups.

Key Findings :

-

Palladium catalysis enhances selectivity for amine coupling .

-

Polar aprotic solvents (e.g., DMF) improve reaction rates for thiolation .

Hydrolysis and Esterification

The carboxylic acid group participates in acid-base and condensation reactions:

Hydrolysis of Ethyl Ester Precursor

| Substrate | Conditions | Product | Purity | Source |

|---|---|---|---|---|

| Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate | NaOH (aq), 25°C, 2 hr | Target carboxylic acid | 98.8% |

Esterification

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SOCl<sub>2</sub>, ethanol | Reflux, 4 hr | Ethyl ester derivative | 95% |

Difluoromethyl Group Reactivity

The -CF<sub>2</sub>H group undergoes radical and electrophilic reactions:

Cyclization and Heterocycle Formation

The pyrazole core facilitates ring-expansion reactions:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| CuI, propargyl bromide, 70°C | Fused pyrazolo[1,5-a]pyrimidine | 82% | |

| NH<sub>4</sub>OAc, acetic acid, 120°C | Pyrazolo[3,4-d]pyridazinone | 76% |

Mechanistic Insight :

Biological Derivatization

The carboxylic acid is converted to amides for bioactivity studies:

| Amine Component | Coupling Agent | Antifungal Activity (EC<sub>50</sub>, µg/mL) | Source |

|---|---|---|---|

| 5-Bromoindazole | EDCI, HOBt | 0.38 (vs. Botrytis cinerea) | |

| 2-Chloropyridin-4-amine | DCC, DMAP | 1.05 (vs. Fusarium graminearum) |

Structure-Activity Relationship :

Stability and Degradation

Critical stability parameters under varying conditions:

| Condition | Observation | Half-Life | Source |

|---|---|---|---|

| pH 7.4, 37°C | Slow hydrolysis of ester groups | >30 days | |

| UV light (254 nm) | Degradation via C–Br bond cleavage | 8 hr |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antifungal Activity:

Recent studies have highlighted the compound's potential as an antifungal agent. For instance, derivatives of 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid have shown superior activity against several phytopathogenic fungi compared to traditional fungicides like boscalid. The mechanism involves targeting the succinate dehydrogenase enzyme (SDH), where specific interactions with amino acid residues enhance the compound's efficacy .

Drug Design:

The difluoromethyl group in this compound is crucial for enhancing the pharmacokinetic properties of therapeutic agents. Its incorporation into drug design can improve bioavailability and metabolic stability, making it a valuable component in developing new pharmaceuticals .

Agricultural Applications

Agrochemicals:

The compound is utilized in the development of agrochemicals, particularly as an active ingredient in fungicides and herbicides. Its effectiveness against a range of plant pathogens makes it a candidate for further exploration in crop protection products. The synthesis of various derivatives has been linked to improved agricultural outcomes, showcasing its versatility in this sector .

Pesticide Development:

Research indicates that this compound derivatives can be engineered to create novel pesticides that exhibit enhanced selectivity and reduced toxicity to non-target organisms .

Material Science

Synthesis of Fluorinated Compounds:

In material science, the compound serves as a precursor for synthesizing fluorinated materials, which are critical in various applications including electronics and coatings. The unique properties imparted by fluorination can lead to materials with improved chemical resistance and stability .

Case Studies

Mecanismo De Acción

El mecanismo de acción del ácido 3-bromo-1-(difluorometil)-1H-pirazol-5-carboxílico involucra su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir enzimas uniéndose a sus sitios activos o modular la actividad del receptor al interactuar con los sitios de unión del receptor. Las vías y los objetivos exactos dependen de la aplicación específica y el derivado del compuesto.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

3-Bromo-1-(3-Chloropyridin-2-yl)-1H-Pyrazole-5-Carboxylic Acid

- Structure : Replaces the difluoromethyl group with a 3-chloropyridinyl substituent .

- Synthesis : Synthesized via a five-step route (substitution, Michael addition, bromination, oxidation, hydrolysis) from 2,3-dichloropyridine .

- Applications : Key intermediate for anthranilic diamide insecticides (e.g., chlorantraniliprole, cyantraniliprole) .

- Physicochemical Properties :

- Bioactivity : Demonstrates strong insecticidal activity against lepidopteran pests by disrupting calcium ion channels .

3-Bromo-1-Methyl-1H-Pyrazole-5-Carboxylic Acid

- Structure : Features a methyl group instead of difluoromethyl .

- Synthesis : Simpler route involving direct alkylation and bromination .

- Physicochemical Properties :

- Bioactivity: Limited data, but methyl groups generally reduce receptor binding affinity in insecticidal applications .

3-Bromo-1-(3,6-Dichloropyridin-2-yl)-1H-Pyrazole-5-Carboxylic Acid

- Structure : Contains a 3,6-dichloropyridinyl group, adding a second chlorine atom .

- Physicochemical Properties: Molecular weight: 336.96 g/mol .

- Applications : Under investigation for broader-spectrum insecticidal activity .

3-Bromo-1-(2-Chlorophenyl)-1H-Pyrazole-5-Carboxylic Acid

- Structure : Substitutes difluoromethyl with a chlorophenyl group .

- Bioactivity : Aromatic substituents may improve binding to hydrophobic pockets in target enzymes, but chlorine’s electron-withdrawing effects could reduce metabolic stability compared to difluoromethyl .

Comparative Data Table

| Compound Name | Substituent (R) | Molecular Weight (g/mol) | Key Applications | logP (Predicted) |

|---|---|---|---|---|

| 3-Bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid | Difluoromethyl | 229.02 | Agrochemical research | 1.8 |

| 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 3-Chloropyridinyl | 302.51 | Chlorantraniliprole synthesis | 2.5 |

| 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | Methyl | 205.01 | Experimental intermediates | 1.2 |

| 3-Bromo-1-(3,6-dichloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 3,6-Dichloropyridinyl | 336.96 | Broad-spectrum insecticides | 3.1 |

Key Research Findings

Synthetic Complexity : The difluoromethyl analog requires specialized fluorination steps, increasing production costs compared to chloropyridinyl derivatives .

Receptor Binding: Chloropyridinyl and dichloropyridinyl analogs show higher affinity for insect ryanodine receptors, but difluoromethyl derivatives may offer improved safety profiles for non-target organisms .

Environmental Impact : Halogenated pyrazoles (e.g., bromine, chlorine) raise concerns about bioaccumulation, whereas difluoromethyl groups may reduce persistence .

Actividad Biológica

3-Bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 2226034-44-0) is a pyrazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antifungal agent, anti-inflammatory compound, and its role in drug design. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C5H3BrF2N2O2

- Molecular Weight : 240.99 g/mol

- Structure : The structure includes a bromine atom and a difluoromethyl group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, it has been shown to inhibit the enzyme succinate dehydrogenase (SDH) in fungi, disrupting their metabolic processes and leading to antifungal effects. Molecular docking studies reveal that the carbonyl oxygen of derivatives forms hydrogen bonds with residues in the active site of SDH, which is crucial for enzyme function .

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound. For instance, a derivative demonstrated superior antifungal efficacy against various phytopathogenic fungi compared to traditional fungicides like boscalid. The compound's mechanism involves targeting SDH, leading to metabolic disruption in fungal cells .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory properties. In vitro studies have shown that certain derivatives possess IC50 values comparable to established anti-inflammatory drugs such as diclofenac sodium. For example, compounds derived from pyrazoles have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2) effectively .

Case Studies

Synthesis and Derivatives

The synthesis of this compound involves several steps, including halogenation and coupling reactions using palladium catalysts. This synthetic route not only highlights the feasibility of producing this compound but also paves the way for developing various derivatives with enhanced biological activities .

Q & A

Q. How does this compound serve as a precursor for diamide insecticides like chlorantraniliprole?

- Methodological Answer : It reacts with methyl 2-amino-5-chloro-3-methylbenzoate under Ullmann or Buchwald-Hartwig conditions to form the anthranilic diamide core. Key steps include Pd-catalyzed C-N coupling (yield: 65–75%) and purification via recrystallization (ethanol/water) . Bioassays show LC₅₀ values of 0.02–0.1 mg/L against Spodoptera litura .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.